Cas no 16204-16-3 (4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide)

4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalenone scaffold. This compound is of interest in synthetic and medicinal chemistry due to its structural versatility, combining a sulfonamide moiety with a partially hydrogenated naphthalene core. The presence of the 4-methylbenzenesulfonamide group enhances its potential as an intermediate for further functionalization or as a pharmacophore in drug discovery. Its well-defined molecular structure allows for precise modifications, making it valuable in the development of biologically active compounds or as a building block in organic synthesis. The ketone functionality on the tetrahydronaphthalene ring further expands its utility in derivatization reactions.
4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide structure
16204-16-3 structure
Product name:4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide
CAS No:16204-16-3
MF:C17H17NO3S
MW:315.38678
CID:1033753
PubChem ID:71303394

4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide
    • 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydrophthalen-2-yl)benzenesulfomide
    • 4-methyl-N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)benzenesulfonamide
    • 16204-16-3
    • J-515793
    • SB83198
    • DB-306095
    • DTXSID60744913
    • 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzene-1-sulfonamide
    • Inchi: InChI=1S/C17H17NO3S/c1-12-5-8-15(9-6-12)22(20,21)18-14-7-10-16-13(11-14)3-2-4-17(16)19/h5-11,18H,2-4H2,1H3
    • InChI Key: IWMLFWGTSKHTHR-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C3C(=C2)CCCC3=O

Computed Properties

  • Exact Mass: 315.09291458g/mol
  • Monoisotopic Mass: 315.09291458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.6Ų
  • XLogP3: 2.9

4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019087207-1g
4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide
16204-16-3 95%
1g
814.08 USD 2021-06-17
Crysdot LLC
CD12136343-1g
4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide
16204-16-3 95+%
1g
$947 2024-07-24
Chemenu
CM140591-1g
4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide
16204-16-3 95%
1g
$893 2021-08-05
Chemenu
CM140591-1g
4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide
16204-16-3 95%
1g
$*** 2023-03-30

4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide Related Literature

Additional information on 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide

Introduction to 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide (CAS No. 16204-16-3) and Its Emerging Applications in Chemical Biology

4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide, identified by the chemical abstracts service number 16204-16-3, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This sulfonamide derivative combines a benzenesulfonamide moiety with a tetrahydronaphthalene scaffold, presenting an intriguing framework for drug discovery and molecular investigation. The compound's structural composition suggests potential interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry and therapeutic development.

The benzenesulfonamide functional group is well-documented for its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. Sulfonamides are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In the case of 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide, the presence of the tetrahydronaphthalene ring introduces additional conformational flexibility and electronic properties that may influence its binding affinity and specificity to biological targets. This structural feature has prompted researchers to investigate its potential as a lead compound in the development of novel therapeutics.

Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the interactions between 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide and biological macromolecules. These studies have highlighted the compound's ability to engage with proteins and enzymes in a manner that could be exploited for therapeutic purposes. For instance, preliminary computational analyses suggest that this sulfonamide derivative may interact with enzymes involved in metabolic pathways relevant to cancer progression. Such insights have fueled interest in synthesizing analogs and derivatives of 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide to optimize its pharmacological profile.

In parallel with computational studies, experimental investigations have begun to unravel the biological significance of this compound. Initial in vitro assays have demonstrated that 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide exhibits modest inhibitory activity against certain enzymes associated with inflammatory responses. This observation aligns with the broader therapeutic potential of sulfonamides and underscores their relevance in addressing chronic inflammatory diseases. Moreover, the tetrahydronaphthalene moiety appears to contribute to the compound's stability and bioavailability, factors that are critical for its development into a viable drug candidate.

The synthesis of 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide represents a testament to the progress in organic synthesis methodologies. The construction of the tetrahydronaphthalene core involves multi-step reactions that showcase the ingenuity of synthetic chemists in navigating complex molecular architectures. Techniques such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations have been instrumental in achieving the desired structure with high fidelity. These synthetic strategies not only highlight the compound's accessibility but also pave the way for generating libraries of related molecules for high-throughput screening.

As research into 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide progresses, interdisciplinary collaboration between chemists and biologists will be essential to fully elucidate its therapeutic potential. The integration of structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will provide critical insights into how this compound interacts with its biological targets at an atomic level. Such detailed mechanistic understanding is indispensable for designing next-generation sulfonamide-based drugs with enhanced efficacy and reduced side effects.

The growing interest in 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide also reflects broader trends in drug discovery towards targeting emerging therapeutic areas. For example, there is increasing evidence suggesting that sulfonamides may play a role in modulating neuroinflammatory processes associated with neurodegenerative diseases. The structural features of this compound make it a compelling candidate for investigating novel treatment strategies for conditions such as Alzheimer's disease and Parkinson's disease. As such, 4-Methyl-N-(5-o x o - 5 , 6 , 7 , 8 - tetr ah y dr on ap h t h al e n - 2 - y l ) b en z e n es u l fon am ide (CAS No. 16204 - 16 - 3) is poised to make significant contributions to both academic research and pharmaceutical innovation.

In conclusion, 4 - Methyl - N - ( 5 - ox o - 5 , 6 , 7 , 8 - tetr ah y dr on ap h t h al e n - 2 - y l ) b en z e n es u l fon am ide represents a fascinating molecule with substantial potential in chemical biology and drug development. Its unique structural attributes combined with preliminary biological activity make it an attractive focus for further investigation. As research continues to uncover new applications for this sulfonamide derivative, it will undoubtedly serve as a valuable tool for advancing our understanding of disease mechanisms and developing innovative therapeutic solutions.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd